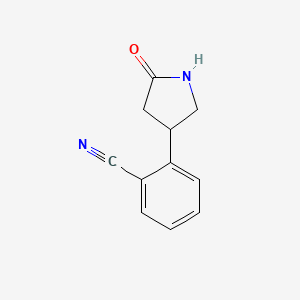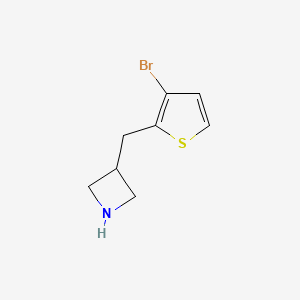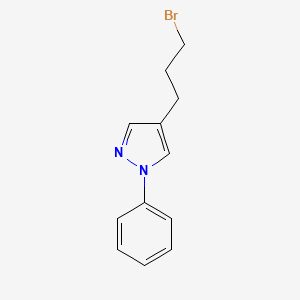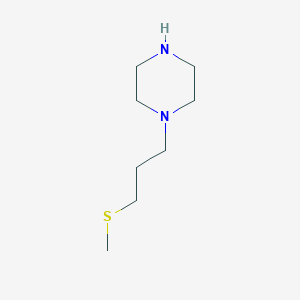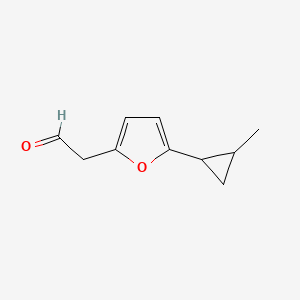
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde is an organic compound characterized by the presence of a furan ring substituted with a 2-methylcyclopropyl group and an acetaldehyde functional group. This compound is part of the furan family, known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylcyclopropyl ketone with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetic acid.
Reduction: 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(2-Methylcyclopropyl)furan-2-yl)methanol
- 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetic acid
- 2-(5-(2-Methylcyclopropyl)furan-2-yl)methylamine
Uniqueness
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde is unique due to the presence of both a furan ring and an aldehyde group, which confer distinct reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-[5-(2-methylcyclopropyl)furan-2-yl]acetaldehyde |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,5,7,9H,4,6H2,1H3 |
InChI Key |
WRLOMXCHAKSQER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


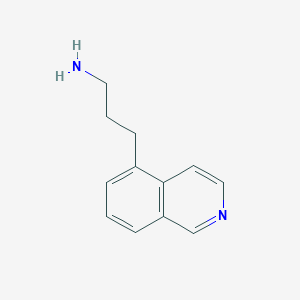
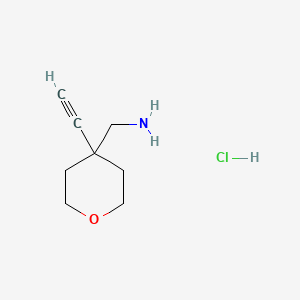
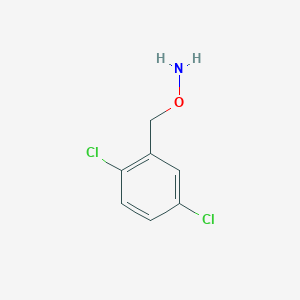

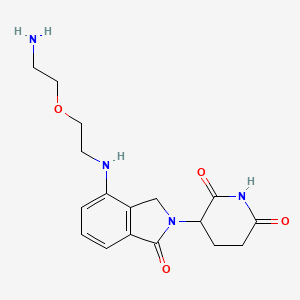
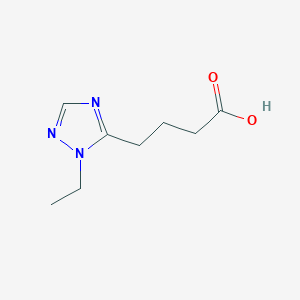
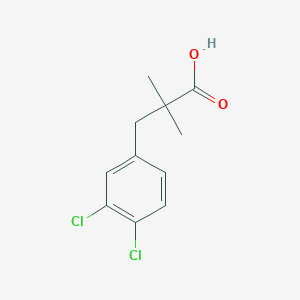

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
